molecular formula C18H16BrNO4 B15150458 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

Cat. No.: B15150458
M. Wt: 390.2 g/mol
InChI Key: GZOVZELTPKDNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a brominated phenyl group, an anilino group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of a phenyl precursor, followed by the introduction of the anilino group through a nucleophilic substitution reaction. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with enzymes or receptors, while the brominated phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylaniline: Shares the brominated phenyl and anilino groups but lacks the prop-2-enoic acid moiety.

    2-(2-Methylanilino)-2-oxoethoxybenzene: Similar structure but without the bromine atom.

    5-Bromo-2-methoxycinnamic acid: Contains the brominated phenyl and prop-2-enoic acid moieties but lacks the anilino group.

Uniqueness

3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

3-[5-bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H16BrNO4/c1-12-4-2-3-5-15(12)20-17(21)11-24-16-8-7-14(19)10-13(16)6-9-18(22)23/h2-10H,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

GZOVZELTPKDNLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.